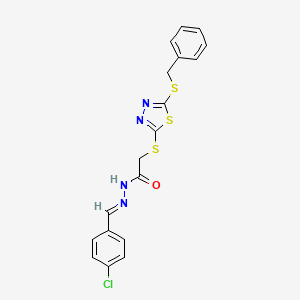
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(苄基硫)-1,3,4-噻二唑-2-基)硫)-N'-(4-氯苄叉基)乙酰肼是一种复杂的有机化合物,属于噻二唑类。噻二唑类化合物是含有硫和氮原子在五元环中的杂环化合物。
准备方法
合成路线和反应条件
2-((5-(苄基硫)-1,3,4-噻二唑-2-基)硫)-N'-(4-氯苄叉基)乙酰肼的合成通常涉及多个步骤:
5-(苄基硫)-1,3,4-噻二唑的形成: 可以通过使苄基氯与硫脲反应形成苄基硫脲,然后与硫和肼环化形成噻二唑环。
硫醚的形成: 然后使噻二唑化合物与合适的硫醇反应引入硫醚基团。
酰肼的形成: 然后使硫醚化合物与水合肼反应形成乙酰肼。
席夫碱的形成: 最后,将乙酰肼与4-氯苯甲醛缩合形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化反应器、控制温度和压力条件以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,尤其是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以在氮原子上发生,可能导致形成胺。
取代: 该化合物可以进行亲核取代反应,特别是在苄基和氯苄叉基上。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产物
氧化: 亚砜或砜。
还原: 胺。
取代: 根据所用亲核试剂的不同,会产生各种取代衍生物。
科学研究应用
药物化学: 该化合物的结构表明它可能作为抗菌剂或抗癌剂。噻二唑类化合物以其生物活性而闻名,对该化合物的修饰可以提高其功效。
材料科学: 该化合物可用于开发具有特定电子或光学性质的新材料。
生物学研究: 该化合物可用作探针来研究涉及硫和氮原子的生物过程。
作用机制
2-((5-(苄基硫)-1,3,4-噻二唑-2-基)硫)-N'-(4-氯苄叉基)乙酰肼的确切作用机制尚未得到充分的文献记载。基于其结构,它可能通过以下方式与生物分子相互作用:
与酶结合: 该化合物可以通过结合活性位点或变构位点来抑制酶活性。
DNA嵌入: 噻二唑环的平面结构可能使其能够嵌入 DNA,破坏复制和转录过程。
活性氧 (ROS) 的产生: 该化合物可能产生 ROS,导致氧化应激和细胞死亡。
相似化合物的比较
类似化合物
2,5-双(4-氯苄叉基)环戊酮: 以其对癌细胞的细胞毒活性而闻名.
3-苄基-5-(4-氯苄叉基)-2-硫代-噻唑烷-4-酮: 另一种具有潜在生物活性的化合物.
独特性
2-((5-(苄基硫)-1,3,4-噻二唑-2-基)硫)-N'-(4-氯苄叉基)乙酰肼由于同时存在噻二唑和酰肼部分而具有独特之处,这与其他类似化合物相比,可能赋予其不同的生物活性和化学反应性。
属性
CAS 编号 |
315201-05-9 |
|---|---|
分子式 |
C18H15ClN4OS3 |
分子量 |
435.0 g/mol |
IUPAC 名称 |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15ClN4OS3/c19-15-8-6-13(7-9-15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)/b20-10+ |
InChI 键 |
FFIGCCNBAOFNJE-KEBDBYFISA-N |
手性 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)

![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(ethylamino)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12016299.png)

![1-(3-chlorophenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12016305.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016315.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12016330.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016337.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12016344.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016375.png)
